2-Fluoro-3-isobutylpyridine
Description
2-Fluoro-3-isobutylpyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 2-position and an isobutyl group (-CH₂CH(CH₃)₂) at the 3-position of the pyridine ring. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity and steric bulk compared to simpler fluoropyridines. The compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effect of fluorine, which can modulate reactivity and metabolic stability.
Properties
Molecular Formula |
C9H12FN |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
2-fluoro-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12FN/c1-7(2)6-8-4-3-5-11-9(8)10/h3-5,7H,6H2,1-2H3 |
InChI Key |
OMUPHXRJDDORFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-isobutylpyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which forms 2-fluoro-3-bromopyridine. This intermediate can then be further reacted with isobutyl groups under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C). These methods are designed to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-isobutylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Fluoro-3-isobutylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radioligand in imaging studies due to the presence of the fluorine atom.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 2-Fluoro-3-isobutylpyridine involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atom. This can influence the compound’s reactivity and binding affinity to various biological targets. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 2-Fluoro-3-isobutylpyridine with structurally related fluoropyridine derivatives, highlighting key differences in substituents, properties, and applications.
Key Observations:
Substituent Effects: The isobutyl group in this compound increases steric hindrance compared to smaller substituents (e.g., acetyl or halogens). This may reduce reactivity in nucleophilic substitutions but enhance binding affinity in hydrophobic environments (e.g., enzyme active sites).
Reactivity and Applications :
- 2-Acetyl-3-fluoropyridine () features a reactive acetyl group, enabling condensations or reductions to form alcohols or amines, commonly used in heterocyclic drug synthesis.
- 3-Fluoropyridine derivatives () are frequently employed in cross-coupling reactions (e.g., with boronic acids or iodides) to construct complex molecules like kinase inhibitors (e.g., AMG 925).
- By contrast, This compound ’s isobutyl group may favor applications requiring lipid solubility, such as agrochemical formulations or CNS-targeting pharmaceuticals.
Physicochemical Properties :
- Lipophilicity (LogP): The isobutyl group likely raises LogP significantly compared to acetyl or halogen substituents, impacting membrane permeability and bioavailability.
- Boiling Point: Steric bulk may reduce volatility relative to smaller derivatives like 3-fluoropyridine.
Research Findings and Limitations
While direct data on this compound are sparse, insights can be extrapolated from its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
